![molecular formula C13H12N4O2S B2655248 7-[(4-Methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 2173107-06-5](/img/structure/B2655248.png)

7-[(4-Methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

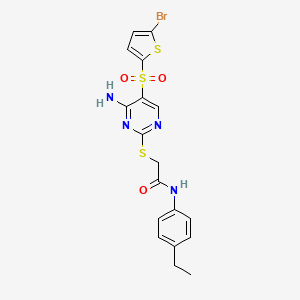

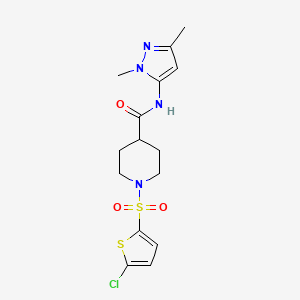

“7-[(4-Methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-amine” is a derivative of the pyrrolo[2,3-d]pyrimidine class of compounds . It has been studied for its potential use in the treatment of tuberculosis and rheumatoid arthritis . The compound is part of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolo[2,3-d]pyrimidine core with a sulfonyl group attached to the 7-position and an amine group at the 4-position . The sulfonyl group is further substituted with a 4-methylbenzene .Wissenschaftliche Forschungsanwendungen

Antitumor Evaluation

7-Deazapurine derivatives, related to pyrrolo[2,3-d]pyrimidines, have been synthesized and evaluated for their antileukemic activity. Although not all compounds showed significant activity, some structural modifications in the base and carbohydrate moieties influenced antileukemic activity, highlighting the potential of these compounds in cancer research (Ramasamy et al., 1990).

Crystal Structure Synthesis

The synthesis and crystal structure of pyrimidinyl compounds have been explored, which is crucial for understanding their interaction and stability in different chemical environments. These insights are valuable for pharmaceutical development and material science (Ming & South, 2004).

Antimicrobial Activity

Compounds structurally related to pyrrolo[2,3-d]pyrimidines, like the title compound, have demonstrated significant antimicrobial activities. This opens avenues for developing new antimicrobial agents, particularly in addressing antibiotic resistance issues (Mittal, Sarode & Vidyasagar, 2011).

Synthesis for Advanced Materials

The synthesis of poly(imide amide benzimidazole) copolymers incorporating pyrimidinyl structures illustrates the application of these compounds in creating thermally stable materials for industrial applications (Wang & Wu, 2003).

Solid-phase Synthesis

The development of a novel solid-phase method for synthesizing pyrrolo[2,3-d]pyrimidin-7-one compounds, which have potential applications in pharmaceutical research and chemistry, demonstrates the versatility of these compounds in synthetic methodologies (Angiolini et al., 2005).

Wirkmechanismus

While the exact mechanism of action for this specific compound is not detailed in the search results, it’s known that pyrrolo[2,3-d]pyrimidine derivatives can have biological activity. For example, some derivatives have shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential as a therapeutic agent. The study of its derivatives has highlighted the importance of different substitutions at the C-4 position of the 7-deazapurine ring in influencing activity . This could guide future research and lead optimization efforts.

Eigenschaften

IUPAC Name |

7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-12(14)15-8-16-13(11)17/h2-8H,1H3,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQONGZISGHCTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(N=CN=C32)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2655167.png)

![N-(4-(furan-2-yl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2655175.png)

![6-chloro-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}pyridine-3-carboxamide](/img/structure/B2655178.png)

![3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2655179.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)pivalamide](/img/structure/B2655183.png)

![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2655186.png)